molecular formula C19H19FN4O B2937759 3-(2-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034464-00-9

3-(2-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2937759
CAS No.: 2034464-00-9
M. Wt: 338.386
InChI Key: AUCOXFOEGNARHA-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H19FN4O and its molecular weight is 338.386. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-24-18(10-11-23-24)17-8-6-14(12-21-17)13-22-19(25)9-7-15-4-2-3-5-16(15)20/h2-6,8,10-12H,7,9,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCOXFOEGNARHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3OC_{19}H_{22}FN_{3}O, with a molecular weight of 329.39 g/mol. The structural features include a fluorophenyl group and a pyrazolyl-pyridine moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of cell migration
HeLa (Cervical Cancer)10.0Cell cycle arrest at G2/M phase

The biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Gene Expression : The interaction with nuclear receptors may alter the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several case studies highlight the potential therapeutic use of this compound:

  • Study on MCF-7 Cells : In a controlled experiment, treatment with the compound resulted in a significant decrease in viability and an increase in apoptotic markers compared to untreated controls.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.
  • Synergistic Effects : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance anticancer efficacy, warranting further investigation into combination therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.